molecular formula C17H12O4 B569867 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid CAS No. 1236196-77-2

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

Cat. No.: B569867
CAS No.: 1236196-77-2
M. Wt: 280.279
InChI Key: URDMKFAPEKSQDV-UHFFFAOYSA-N
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Description

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is a compound used primarily in chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . It is known for its versatility in chemical biology experiments, particularly in the development of photoaffinity probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid typically involves the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, alcohols, and carboxylic acid derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid involves its ability to form covalent bonds with biological targets upon activation by UV light. The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling the attachment of various probes and labels .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
  • 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
  • 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is unique due to its trifunctional nature, combining a light-activated benzophenone, an alkyne tag, and a carboxylic acid handle. This combination allows for versatile applications in chemical biology, particularly in the development of photoaffinity probes and other functionalized molecules .

Properties

IUPAC Name

4-(4-prop-2-ynoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-2-11-21-15-9-7-13(8-10-15)16(18)12-3-5-14(6-4-12)17(19)20/h1,3-10H,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDMKFAPEKSQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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